molecular formula C17H15N3O3 B7546457 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

Numéro de catalogue B7546457
Poids moléculaire: 309.32 g/mol
Clé InChI: ICWWIRGTGATEAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide, commonly known as ADB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2013 and has since been classified as a Schedule I controlled substance in the United States. The compound has gained significant attention in the scientific community due to its potential use in research and its psychoactive effects on the human body.

Mécanisme D'action

The mechanism of action of ADB-FUBINACA involves binding to the CB1 and CB2 receptors in the brain and central nervous system. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-FUBINACA are similar to those of other synthetic cannabinoids. The compound has been shown to induce a range of psychoactive effects, including euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and hallucinations.

Avantages Et Limitations Des Expériences En Laboratoire

ADB-FUBINACA has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the effects of cannabinoids on the brain and central nervous system. However, the compound's psychoactive effects can make it difficult to interpret the results of experiments, and its classification as a controlled substance limits its availability for research purposes.

Orientations Futures

There are several future directions for research involving ADB-FUBINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Additionally, further studies are needed to determine the long-term effects of ADB-FUBINACA on the brain and central nervous system, as well as its potential therapeutic applications in the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of ADB-FUBINACA involves the reaction of indazole-3-carboxylic acid with 1-(4-fluorobenzyl)-1H-indazole-3-carboxaldehyde, followed by a reduction with sodium borohydride. The resulting product is then acylated with N-(1-benzyl-1H-indazol-3-yl)acetamide to yield ADB-FUBINACA.

Applications De Recherche Scientifique

ADB-FUBINACA has been used extensively in scientific research, particularly in the field of cannabinoid receptor pharmacology. The compound has been shown to interact with the CB1 and CB2 receptors in the human body, which are responsible for the psychoactive effects of cannabinoids.

Propriétés

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(11-6-7-14-15(8-11)23-9-22-14)18-17(21)16-12-4-2-3-5-13(12)19-20-16/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWIRGTGATEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.